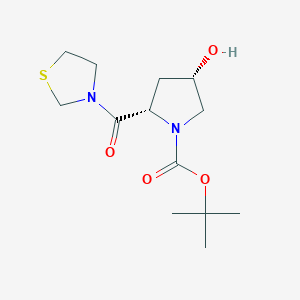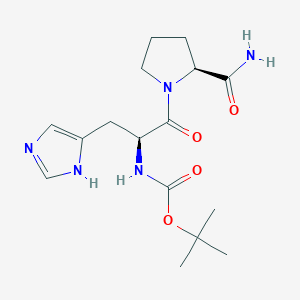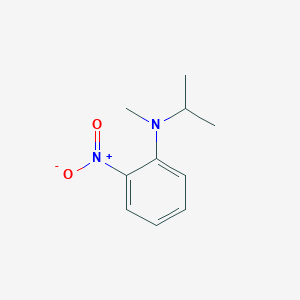
2-(Quinoxalin-6-il)acetato de etilo
Descripción general
Descripción
Ethyl 2-(quinoxalin-6-YL)acetate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(quinoxalin-6-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(quinoxalin-6-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Biquinoxalina
El 2-(quinoxalin-6-il)acetato de etilo sirve como precursor en la síntesis de derivados de biquinoxalina . Estos derivados son de interés debido a sus posibles propiedades farmacológicas y su uso en la creación de estructuras moleculares complejas para análisis químicos posteriores.
Catálisis Heterogénea
Este compuesto se utiliza en catálisis heterogénea, particularmente en reacciones que involucran la funcionalización directa C–H . Este proceso es crucial para el desarrollo de nuevos materiales y productos farmacéuticos, ofreciendo un enfoque sostenible y respetuoso con el medio ambiente para la síntesis química.
Investigación Farmacológica
En farmacología, los derivados del this compound se han explorado por sus propiedades multifuncionales. Son parte de la clase de compuestos de quinoxalina, que incluye varios medicamentos con propiedades antibióticas . La investigación sobre estos derivados continúa descubriendo nuevos tratamientos potenciales para diversas enfermedades.
Ciencia de Materiales
Los derivados del compuesto también son significativos en la ciencia de los materiales. Se utilizan en la síntesis de materiales con propiedades electrónicas y ópticas específicas, que se pueden aplicar en el desarrollo de nuevos sensores, semiconductores y otros materiales avanzados .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de quinoxalina, incluidos los derivados del this compound, han mostrado prometedoras actividades antimicrobianas y antifúngicas. Esto los convierte en valiosos en la búsqueda de nuevos antibióticos y conservantes .
Desarrollo de Materiales Catalíticos
El this compound participa en el desarrollo de materiales catalíticos como el nitruro de carbono de fase grafítica, los marcos metal-orgánicos (MOF) y los marcos orgánicos covalentes (COF). Estos materiales son fundamentales en varias reacciones catalíticas que son esenciales para la fabricación química y la remediación ambiental .
Mecanismo De Acción
Target of Action
Ethyl 2-(quinoxalin-6-YL)acetate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to different biochemical effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives are known to have diverse biological activities .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-(quinoxalin-6-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline derivatives, including Ethyl 2-(quinoxalin-6-YL)acetate, have been shown to exhibit antifungal, antibacterial, antiviral, and antimicrobial properties . These interactions often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
Ethyl 2-(quinoxalin-6-YL)acetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, these compounds can affect the expression of genes involved in critical cellular functions, leading to changes in cell behavior and metabolism.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(quinoxalin-6-YL)acetate involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting their biological effects . Additionally, Ethyl 2-(quinoxalin-6-YL)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(quinoxalin-6-YL)acetate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that quinoxaline derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can result in sustained alterations in cellular function, including changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of Ethyl 2-(quinoxalin-6-YL)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including damage to non-target tissues . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
Ethyl 2-(quinoxalin-6-YL)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, quinoxaline derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall biological activity of the compound, affecting its efficacy and safety.
Transport and Distribution
Within cells and tissues, Ethyl 2-(quinoxalin-6-YL)acetate is transported and distributed through specific mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological effects, including its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Ethyl 2-(quinoxalin-6-YL)acetate plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of Ethyl 2-(quinoxalin-6-YL)acetate within specific subcellular regions can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
ethyl 2-quinoxalin-6-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDDZGLTYPDZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=NC=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738871 | |
| Record name | Ethyl (quinoxalin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473895-87-3 | |
| Record name | Ethyl 6-quinoxalineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473895-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (quinoxalin-6-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)

![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)


